Trimethyl(4-phenylnon-4-EN-1-YN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes a phenyl group and a non-4-en-1-yn-1-yl group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a trimethylsilyl group. One common method is the palladium-catalyzed silylation of alkynes, which proceeds under mild and neutral conditions. This reaction can be extended to include the synthesis of allylsilanes by changing the dimetallic reagent .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium and nickel. Reaction conditions often involve mild temperatures and neutral pH to ensure selectivity and high yields .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science and organic synthesis.
Scientific Research Applications
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery and medical imaging.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane involves the formation of carbon-silicon bonds through electrophilic substitution. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to the formation of new carbon-carbon bonds at specific positions .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylsilane
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is unique due to its specific structure, which includes both a phenyl group and a non-4-en-1-yn-1-yl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
834897-88-0 |
---|---|
Molecular Formula |
C18H26Si |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
trimethyl(4-phenylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C18H26Si/c1-5-6-8-12-18(15-11-16-19(2,3)4)17-13-9-7-10-14-17/h7,9-10,12-14H,5-6,8,15H2,1-4H3 |
InChI Key |
GFGMYJXFIRLAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CC#C[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.